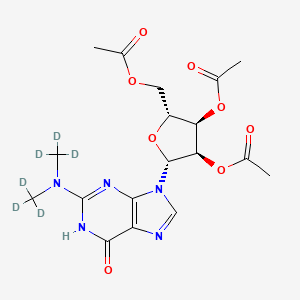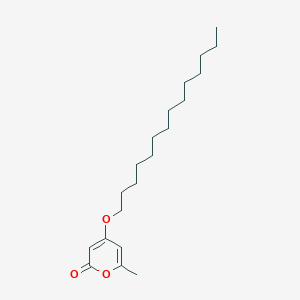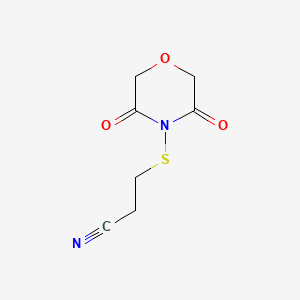
3-(3,5-Dioxomorpholin-4-yl)sulfanylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dioxomorpholin-4-yl)sulfanylpropanenitrile is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring with two ketone groups at positions 3 and 5, a sulfanyl group attached to the propanenitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dioxomorpholin-4-yl)sulfanylpropanenitrile typically involves the reaction of morpholine derivatives with appropriate sulfanyl and nitrile precursors. One common method involves the reaction of 3,5-dioxomorpholine with a thiol compound, followed by the introduction of a nitrile group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Dioxomorpholin-4-yl)sulfanylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3,5-Dioxomorpholin-4-yl)sulfanylpropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a pharmacological tool.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dioxomorpholin-4-yl)sulfanylpropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine ring and the sulfanyl group may allow it to form specific interactions with target proteins, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: A potent inhibitor of aldo-keto reductase AKR1C3, used in cancer research.
3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: Known for its antimicrobial activity.
Uniqueness
3-(3,5-Dioxomorpholin-4-yl)sulfanylpropanenitrile is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other morpholine derivatives
Propiedades
Fórmula molecular |
C7H8N2O3S |
|---|---|
Peso molecular |
200.22 g/mol |
Nombre IUPAC |
3-(3,5-dioxomorpholin-4-yl)sulfanylpropanenitrile |
InChI |
InChI=1S/C7H8N2O3S/c8-2-1-3-13-9-6(10)4-12-5-7(9)11/h1,3-5H2 |
Clave InChI |
HEVYHWFLOCFOFG-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=O)CO1)SCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


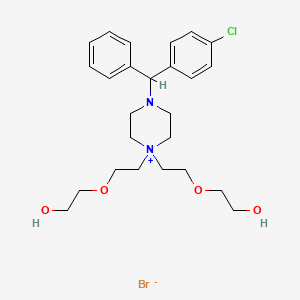

![4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide](/img/structure/B13850902.png)
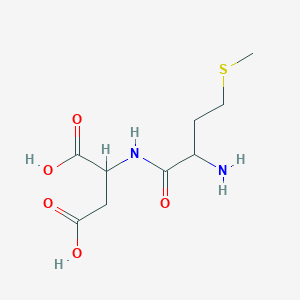

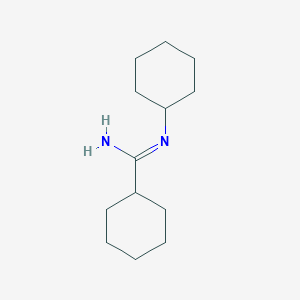

![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B13850930.png)

![Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13850938.png)

![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B13850957.png)
